N-cyclopentyl-4-nitrobenzamide
Description
Contextualization within Nitrobenzamide Derivatives Research
Nitrobenzamide derivatives are a class of compounds that have garnered considerable attention in scientific research, particularly in medicinal chemistry. These molecules serve as crucial intermediates in the synthesis of more complex organic structures, including pharmaceuticals and agrochemicals. The core structure allows for diverse functionalization, leading to derivatives with a wide range of physicochemical and biological properties.
Research has shown that nitrobenzamide derivatives possess a variety of potential therapeutic activities. Studies have investigated their efficacy as antimicrobial, anticonvulsant, antidiabetic, and anticancer agents. For instance, certain N-(alkyl/aryl)-4-nitrobenzamide derivatives have demonstrated significant inhibitory effects against α-glucosidase, an enzyme associated with carbohydrate metabolism, indicating potential for managing type 2 diabetes. In the context of antimicrobial applications, the presence of the nitro group is thought to improve the ability of these compounds to penetrate bacterial cell walls and interfere with cellular functions.
The synthesis of nitrobenzamide derivatives typically involves acylation reactions. A common method is the reaction of a substituted nitrobenzoyl chloride with an appropriate amine under controlled conditions to form the amide bond. mdpi.com The reactivity of the nitro group itself, which can be reduced to an amino group, further adds to the synthetic versatility of this class of compounds.
Historical Perspectives on Cyclopentyl-Substituted Amide Chemistry
The incorporation of cyclic alkyl groups, such as cyclopentyl, into amide-containing molecules is a well-established strategy in organic and medicinal chemistry. Historically, chemists have explored such substitutions to systematically modify the properties of molecules and study structure-activity relationships (SAR). nih.gov The cyclopentyl group, being a non-polar and sterically defined moiety, can influence a compound's hydrophobicity, solubility, and spatial arrangement, which in turn can affect its interaction with biological targets. solubilityofthings.combeilstein-journals.org
The synthesis of cyclopentyl-substituted amides has been achieved through various established chemical reactions. researchgate.net Amide formation by reacting a carboxylic acid derivative with cyclopentylamine (B150401) or, conversely, reacting an amine with a cyclopentanecarboxylic acid derivative are fundamental approaches. More specific methods, such as the reaction of nitriles with sec-alkyl halohydrocarbons like cyclopentyl bromide, have also been developed and optimized. researchgate.net
In the broader context of chemical reactivity, the behavior of the cyclopentyl group in molecular rearrangements has also been a subject of study. For example, in the Baeyer–Villiger oxidation of ketones, the migratory aptitude of various substituents has been investigated, with the cyclopentyl group showing a specific migratory ability relative to other alkyl and aryl groups. beilstein-journals.org This foundational research into the synthesis and reactivity of cyclopentyl-amides provides the basis for their continued use in the design of new functional molecules. acs.org
Current Research Landscape and Significance of N-cyclopentyl-4-nitrobenzamide Studies
The current research landscape for this compound places it primarily as a building block or screening compound in early-stage discovery research. sigmaaldrich.com Its availability from chemical suppliers that cater to researchers indicates its utility in the synthesis of more complex molecules for evaluation in various scientific fields. sigmaaldrich.com The significance of studying this specific compound lies in the unique combination of its constituent parts: the nitrobenzamide core, known for its potential bioactivity, and the cyclopentyl group, used for modulating physicochemical properties. solubilityofthings.com
Active research in this area is suggested by the investigation of structurally related compounds. For example, derivatives such as N-cyclopentyl-4-methyl-3-nitrobenzamide and N-cyclopentyl-2-fluoro-4-nitrobenzamide are documented, demonstrating that chemists are exploring how substitutions on both the benzene (B151609) ring and the N-alkyl group affect the molecule's properties. chemsrc.comfluorochem.co.uk The introduction of different functional groups allows for the fine-tuning of electronic and steric characteristics, a common strategy in the development of new chemical entities.
The study of this compound and its analogues is significant for several reasons. It contributes to the fundamental understanding of how these structural motifs influence chemical reactivity and biological interactions. Furthermore, these compounds serve as valuable starting materials or scaffolds for creating libraries of novel molecules for high-throughput screening in drug discovery and materials science. The ongoing synthesis and characterization of such derivatives are essential for advancing the search for new lead compounds with desired functions. solubilityofthings.comresearchgate.net
Interactive Table: Examples of Related Nitrobenzamide Derivatives in Research
| Compound Name | Area of Research/Application | Reference |
|---|---|---|
| N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Investigated for anticonvulsant properties. | |
| 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide | Studied as a xanthine (B1682287) oxidase inhibitor for potential treatment of hyperuricemia. | nih.gov |
| N-(3-chlorophenethyl)-4-nitrobenzamide | Synthesized for purity optimization studies in medicinal chemistry. | |
| N-(2,2-diphenylethyl)-4-nitrobenzamide | Synthesized using eco-friendly mechanochemical methods. | mdpi.com |
| N-cyclopentyl-2-fluoro-4-nitrobenzamide | A fluorinated analogue available for chemical synthesis research. | fluorochem.co.uk |
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
N-cyclopentyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H14N2O3/c15-12(13-10-3-1-2-4-10)9-5-7-11(8-6-9)14(16)17/h5-8,10H,1-4H2,(H,13,15) |
InChI Key |
VXQCTWJVIDLLNJ-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Cyclopentyl 4 Nitrobenzamide
Classical Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing N-cyclopentyl-4-nitrobenzamide rely on well-established, multi-step chemical transformations and the use of activating agents to facilitate the crucial amide bond formation.
A foundational approach to this compound involves starting with a simpler, commercially available benzoic acid derivative. The synthesis is typically a two-step process:
Activation of the Carboxylic Acid : The most common strategy begins with 4-nitrobenzoic acid. The carboxylic acid functional group is not reactive enough to directly combine with an amine under mild conditions. luxembourg-bio.com Therefore, it must first be "activated." A standard method for activation is the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 4-nitrobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction produces 4-nitrobenzoyl chloride, a highly reactive intermediate.
Amine Coupling (Amination) : The resulting 4-nitrobenzoyl chloride is then reacted with cyclopentylamine (B150401). The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition-elimination reaction forms the stable amide bond and releases hydrochloric acid (HCl) as a byproduct. A base, such as pyridine (B92270) or triethylamine, is often added to the reaction mixture to neutralize the HCl generated, driving the reaction to completion. This sequence represents one of the most general and widely used methods for preparing amides. researchgate.net
An alternative, though less direct, multi-step route could involve the nitration of a pre-formed benzamide (B126) scaffold, which falls under functional group modification strategies. solubilityofthings.com
To avoid the often harsh conditions required for creating acyl chlorides, modern classical synthesis frequently employs coupling reagents. These reagents facilitate the direct, one-pot reaction between a carboxylic acid (4-nitrobenzoic acid) and an amine (cyclopentylamine) under milder conditions. luxembourg-bio.comrsc.org The fundamental principle involves the in-situ activation of the carboxylic acid. researchgate.net
Several classes of coupling reagents are effective for this transformation:
Carbodiimides : Dicyclohexylcarbodiimide (DCC) is a classic coupling reagent that activates the carboxylic acid to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate readily reacts with the amine to form the amide. A significant drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and must be removed by filtration. peptide.com To improve yields and minimize side reactions like racemization in chiral substrates, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) is frequently used in conjunction with DCC. luxembourg-bio.compeptide.com
Onium Salts (Uronium/Aminium and Phosphonium) : Reagents based on benzotriazole (B28993) are highly efficient and widely used. These include uronium/aminium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). peptide.com The synthesis of a related compound, N-cyclopentyl-4-methyl-3-nitrobenzamide, was successfully achieved using HATU as the coupling agent in the presence of a non-nucleophilic base, N,N-Diisopropylethylamine (DIEA), in a polar aprotic solvent like N,N-Dimethylformamide (DMF). nih.gov These reagents are known for their high efficiency, fast reaction times, and low rates of side reactions. peptide.comnih.gov
The general procedure involves stirring the carboxylic acid, amine, coupling reagent, and a base in an appropriate solvent at room temperature. nih.gov
| Coupling Reagent Class | Example(s) | Typical Conditions | Key Features |
|---|---|---|---|
| Carbodiimides | DCC, DIC | Organic solvent (e.g., DCM, THF); Often used with HOBt additive. | Cost-effective; Forms insoluble urea (B33335) byproduct (DCC) or soluble urea (DIC). peptide.com |
| Uronium/Aminium Salts | HATU, HBTU | Polar aprotic solvent (e.g., DMF); Requires a non-nucleophilic base (e.g., DIEA). | High efficiency, fast reactions, low racemization. peptide.comnih.gov HATU is generally more reactive than HBTU. peptide.com |
| Phosphonium Salts | PyBOP, PyAOP | Organic solvent (e.g., DMF, DCM). | Very effective, particularly for sterically hindered couplings. peptide.com |
An alternative to building the molecule from separate acid and amine fragments is to modify a pre-existing, functionalized benzamide structure. solubilityofthings.com A key example of this strategy is through nucleophilic aromatic substitution (SNAr).
A synthetic route for related compounds has been demonstrated starting with a scaffold like 3-fluoro-4-nitrobenzoic acid. acs.org This starting material can first be coupled with cyclopentylamine using standard coupling reagents (as described in 2.1.2) to form N-cyclopentyl-3-fluoro-4-nitrobenzamide. The fluorine atom is highly activated towards nucleophilic attack by the adjacent electron-withdrawing nitro group. In a subsequent step, this fluorine can be displaced by a different nucleophile. While this specific example uses the fluorine as a site for further modification, it illustrates the principle of building upon a functionalized benzamide core. acs.org
Amide Bond Formation via Coupling Reagents
Advanced Synthetic Approaches and Green Chemistry Principles
Reflecting a broader trend in chemical manufacturing, the synthesis of this compound can also be approached using advanced methods that prioritize sustainability, efficiency, and reduced environmental impact. uni-regensburg.de
Mechanochemistry utilizes mechanical energy, typically from ball milling, to initiate chemical reactions, often in the absence of a solvent. mdpi.com This technique offers an environmentally friendly and efficient pathway for amide synthesis. mdpi.com
The mechanochemical synthesis of a similar compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, has been successfully demonstrated. mdpi.com A similar protocol could be applied for this compound:
Reactants : 4-nitrobenzoyl chloride and cyclopentylamine.
Procedure : The solid reactants are placed in a stainless steel milling jar with steel balls. The mixture is then milled at a high frequency (e.g., 50 Hz) for a very short duration, often just a few minutes. mdpi.com
Advantages : This solvent-free approach is rapid, highly efficient, and minimizes waste, aligning perfectly with the principles of green chemistry. mdpi.com
Beyond mechanochemistry, other green protocols focus on replacing hazardous reagents and solvents.
Green Catalysts : Simple, inexpensive, and environmentally benign catalysts can be used to promote amide formation. Boric acid has been reported as an effective catalyst for the amidation of carboxylic acids with amines or urea. researchgate.net A potential solvent-free procedure involves triturating (grinding) the reactants (4-nitrobenzoic acid and cyclopentylamine) with a catalytic amount of boric acid, followed by direct heating. This method avoids hazardous solvents and complex coupling agents. researchgate.net
Aqueous Reaction Conditions : A major goal of green chemistry is to replace volatile and often toxic organic solvents with water. google.com The synthesis of amides can be performed in water using specially designed surfactants. These surfactants form micelles, creating nanoscale "pockets" where the organic reactants can concentrate and react, overcoming their low solubility in the bulk aqueous phase. This approach has been used for various transition-metal-catalyzed reactions, including aminations. google.com
Mechanochemical Synthesis Techniques
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are typically investigated include the choice of coupling reagent, solvent, temperature, and reaction time.
Research on the synthesis of related benzamides has provided insights into effective optimization strategies. For instance, in a study on the BF3•OEt2-mediated transamidation for the synthesis of N-cyclopentyl-4-methylbenzamide, various Lewis acids, solvents, and reaction times were screened to determine the optimal conditions. rsc.org The findings from such studies can be extrapolated to the synthesis of this compound.
A systematic approach to optimization would involve screening a panel of common amide coupling reagents. nih.govpeptide.com These reagents are known to have varying efficiencies depending on the specific substrates.
| Parameter | Variation | Observation |
| Coupling Reagent | HATU, HBTU, DCC, EDC | HATU often provides high yields and minimal side products in amide synthesis. nih.govnih.gov |
| Solvent | DMF, DCM, THF | DMF is a common choice for HATU-mediated couplings due to its ability to dissolve a wide range of reactants. nih.gov |
| Base | DIPEA, Triethylamine | DIPEA is frequently used as a non-nucleophilic base to facilitate the coupling reaction without competing with the primary amine. nih.gov |
| Temperature | Room Temperature, 0 °C, Elevated Temperatures | Many amide couplings proceed efficiently at room temperature, which is often preferred to minimize potential side reactions. nih.gov |
| Reaction Time | 4h, 12h, 24h | Reaction times are typically monitored by techniques like TLC or LC-MS to determine the point of maximum conversion. |
This table presents a hypothetical optimization strategy based on common practices in organic synthesis for amide bond formation.
In the context of transamidation, a study on a similar transformation to produce N-cyclopentyl-4-methylbenzamide found that using BF3•OEt2 as the Lewis acid in a solvent-free system at 100°C for 16 hours gave a high yield of 90%. rsc.org This suggests that for a potential transamidation route to this compound, a thorough screening of Lewis acids (e.g., BF3•OEt2, Ti(OiPr)4), temperature, and reaction duration would be necessary to achieve optimal results.
Synthetic Exploration of this compound Analogues and Derivatives
The exploration of synthetic routes to analogues of this compound allows for the generation of a library of compounds with varied structural features. These modifications can be introduced at either the benzoyl or the cyclopentyl moiety.
Modifications on the Benzoyl Ring:
A common strategy involves the use of substituted 4-nitrobenzoic acids as starting materials. For example, analogues with additional substituents on the aromatic ring have been synthesized.
N-cyclopentyl-2-fluoro-4-nitrobenzamide has been prepared, indicating that halogenated derivatives are accessible through standard amide coupling procedures starting from the corresponding 2-fluoro-4-nitrobenzoic acid. fluorochem.co.uk
The synthesis of N-cyclopentyl-4-methoxy-3-nitrobenzamide has been reported with a 76% yield. nih.gov This was achieved through a standard HATU-mediated coupling, demonstrating the compatibility of this method with electron-donating groups on the phenyl ring.
The general synthetic scheme for these analogues follows the established amide bond formation protocols. The appropriately substituted 4-nitrobenzoic acid is coupled with cyclopentylamine using a reagent like HATU in the presence of DIPEA in DMF. nih.gov
| Analogue | Starting Benzoic Acid | Reported Yield |
| N-cyclopentyl-4-methoxy-3-nitrobenzamide | 4-methoxy-3-nitrobenzoic acid | 76% nih.gov |
| N-cyclopentyl-2-fluoro-4-nitrobenzamide | 2-fluoro-4-nitrobenzoic acid | Not specified fluorochem.co.uk |
This table summarizes the synthesis of selected analogues based on available literature.
Modifications on the Amine Moiety:
Analogues can also be generated by varying the amine component. While the focus here is on N-cyclopentyl derivatives, the synthetic methodologies are broadly applicable to a range of cyclic and acyclic amines, leading to a diverse set of N-substituted 4-nitrobenzamides. For instance, the synthesis of N-(2,6-dimethylphenyl)-4-nitrobenzamide and N-(2-chloro-6-methylphenyl)-4-nitrobenzamide has been described, showcasing the adaptability of the synthetic methods to different amine partners. nih.gov
Structural Characterization and Advanced Analysis of N Cyclopentyl 4 Nitrobenzamide
Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis is fundamental to confirming the identity and purity of synthesized N-cyclopentyl-4-nitrobenzamide. Techniques such as NMR, mass spectrometry, and IR spectroscopy each provide unique and complementary information about the compound's molecular framework. solubilityofthings.com
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the assignment of each unique hydrogen and carbon atom in this compound.
¹H-NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopentyl ring and the 4-nitrophenyl group. The aromatic protons on the 4-nitrophenyl ring typically appear as two distinct doublets in the downfield region (around 7.8-8.3 ppm) due to the strong electron-withdrawing effect of the nitro group. rsc.orgmdpi.com The amide proton (N-H) is expected to show a broad singlet or a doublet (due to coupling with the adjacent methine proton) around 6.1-6.5 ppm. rsc.orgrsc.org The methine proton on the cyclopentyl ring attached to the nitrogen atom would appear as a multiplet further downfield than the other cyclopentyl protons. The remaining methylene (B1212753) protons of the cyclopentyl ring would appear as complex multiplets in the upfield region (around 1.4-2.1 ppm). rsc.org
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is expected at a characteristic downfield shift of approximately 165 ppm. rsc.org The aromatic carbons will appear between 123 and 150 ppm, with the carbon attached to the nitro group being the most deshielded. rsc.org The carbons of the cyclopentyl group will resonate in the upfield region, typically between 23 and 52 ppm. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analyses of structurally similar compounds such as N-cyclopentyl-4-methylbenzamide, N-Cyclohexyl-4-nitrobenzamide, and other 4-nitrobenzamide (B147303) derivatives. rsc.orgrsc.org
| Assignment | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Carbonyl (C=O) | - | ~165 |
| Aromatic CH (ortho to NO₂) | ~8.2-8.3 (d) | ~123.7 |
| Aromatic CH (ortho to C=O) | ~7.9-8.0 (d) | ~128.0 |
| Aromatic C (ipso to C=O) | - | ~141 |
| Aromatic C (ipso to NO₂) | - | ~149 |
| Amide NH | ~6.2 (br s) | - |
| Cyclopentyl CH (methine) | ~4.3-4.4 (m) | ~52 |
| Cyclopentyl CH₂ | ~1.6-2.1 (m) | ~24, ~33 |
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₂H₁₄N₂O₃), the calculated molecular weight is approximately 248.26 g/mol . The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.
The fragmentation of the molecule under mass spectrometry conditions is expected to occur at the amide bond. mdpi.com This would lead to characteristic fragment ions, including one for the 4-nitrobenzoyl cation (m/z = 150) and another corresponding to the cyclopentylaminyl fragment or related ions. mdpi.comamazonaws.com
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
| Molecular Weight | 248.26 g/mol |
| Expected Molecular Ion (M+) | m/z 248 |
| Key Fragment Ion | m/z 150 ([O₂NC₆H₄CO]+) |
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band around 1630-1650 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the amide group (Amide I band). amazonaws.com The N-H stretching vibration of the secondary amide is expected to appear as a sharp peak around 3300-3350 cm⁻¹. amazonaws.com The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are characteristic and typically appear near 1520-1550 cm⁻¹ and 1340-1350 cm⁻¹, respectively. amazonaws.com Aromatic C-H and C=C stretching vibrations will also be present.
Table 3: Characteristic Infrared (IR) Absorption Bands for this compound Frequencies are based on typical values for the functional groups and data from related compounds. rsc.orgamazonaws.com
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Amide (N-H) | Stretch | ~3300-3350 |
| Amide (C=O) | Stretch (Amide I) | ~1630-1650 |
| Amide (N-H) | Bend (Amide II) | ~1540-1550 |
| Nitro (NO₂) | Asymmetric Stretch | ~1520-1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1340-1350 |
| Aromatic Ring | C=C Stretch | ~1600, ~1480 |
Mass Spectrometry (MS)
X-ray Crystallography and Solid-State Characterization
While spectroscopic methods define molecular connectivity, X-ray crystallography provides the unambiguous, three-dimensional structure of a compound in its crystalline solid state. This technique allows for the precise measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.
Obtaining a high-quality single crystal is the most critical and often the most challenging step in X-ray crystallographic analysis. libretexts.org For a compound like this compound, suitable crystals for diffraction can be grown from a supersaturated solution. Common techniques include:
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is left undisturbed, allowing the solvent to evaporate slowly. As the concentration of the solute increases, it gradually comes out of solution to form well-ordered crystals.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container, which is then sealed inside a larger vessel containing a "precipitant" solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting gradual crystallization. libretexts.org
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly. The decrease in solubility with temperature can lead to the formation of single crystals. libretexts.org Placing the solution in a temperature-buffered environment, such as an ethanol (B145695) bath within a freezer, can facilitate the slow cooling necessary for high-quality crystal growth. libretexts.org
The choice of solvent is crucial and is often determined empirically by testing the solubility of the compound in various common organic solvents.
The arrangement of molecules in a crystal lattice is directed by a network of non-covalent intermolecular forces. The crystal structure of rat Autotaxin has been determined in a complex with this compound, indicating that the compound can adopt a well-defined conformation suitable for crystallographic analysis. pdbj.org
In the solid state of pure this compound, the following interactions are expected to be significant:
Hydrogen Bonding: The most prominent intermolecular interaction is likely to be hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction often leads to the formation of chains or dimeric motifs, which are common in the crystal structures of secondary amides. evitachem.com
Weak C-H···O Interactions: In addition to classical hydrogen bonds, weaker C-H···O interactions may also play a role in stabilizing the crystal packing. The oxygen atoms of the highly polar nitro group are good hydrogen bond acceptors and may interact with C-H bonds from the aromatic ring or the cyclopentyl group of adjacent molecules. researchgate.net
π-π Stacking: The electron-deficient 4-nitrophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.
The analysis of these interactions provides crucial insights into the solid-state properties of the material and how the molecules organize themselves in a condensed phase.
Crystallographic Data Refinement and Interpretation
Specific crystallographic data, including unit cell dimensions, space group, and refinement statistics for this compound, are not available in the public domain. A thorough search of chemical and crystallographic databases did not yield any published crystal structures for this compound. Therefore, a detailed interpretation of its crystal packing, hydrogen bonding network, and other intermolecular interactions based on experimental data cannot be provided at this time.
Conformational Analysis and Geometrical Parameters of this compound
A quantitative conformational analysis of this compound based on experimental crystallographic data is not possible due to the lack of a published crystal structure. Such an analysis would typically involve the examination of key torsion angles to define the orientation of the cyclopentyl ring relative to the benzamide (B126) backbone and the twist of the nitro group relative to the phenyl ring.
While computational methods could theoretically be employed to predict the stable conformations and geometrical parameters (bond lengths and angles) of the molecule, this would represent a new research endeavor and falls outside the scope of reporting existing, experimentally determined data. Without experimental data, tables of bond lengths, bond angles, and torsion angles cannot be generated.
Computational Chemistry and Molecular Modeling Studies of N Cyclopentyl 4 Nitrobenzamide
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. researchgate.netresearchgate.net For N-cyclopentyl-4-nitrobenzamide, these methods can predict its geometry, orbital energies, charge distribution, and spectroscopic characteristics.
The electronic character of this compound is largely dictated by the interplay between the electron-withdrawing nitro group (-NO₂) and the amide linkage (-CONH-). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis, as their energies and distributions determine the molecule's reactivity.
In similar nitroaromatic compounds, the HOMO is typically distributed over the benzene (B151609) ring and the amide group, while the LUMO is predominantly localized on the nitrobenzene (B124822) moiety due to the strong electron-withdrawing nature of the nitro group. ajol.info This localization makes the nitro group a likely site for nucleophilic attack or reduction. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Mulliken charge analysis on analogous molecules, such as N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide (B126), has shown that the oxygen atoms of the nitro and carbonyl groups carry significant negative charges, while the nitrogen of the nitro group and the carbonyl carbon are positively charged. ajol.info This charge distribution highlights the regions susceptible to electrostatic interactions. A hypothetical Mulliken charge distribution for this compound would likely follow a similar pattern, indicating potential sites for hydrogen bonding and other non-covalent interactions.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound based on Analogous Compounds
| Parameter | Predicted Value/Characteristic | Significance |
| HOMO Energy | Relatively low | Indicates moderate electron-donating ability |
| LUMO Energy | Low | Indicates strong electron-accepting ability |
| HOMO-LUMO Gap | Small to moderate | Suggests potential for biological activity and reactivity |
| HOMO Distribution | Benzene ring, amide nitrogen | Sites for electrophilic attack |
| LUMO Distribution | Nitro group, benzene ring | Sites for nucleophilic attack and reduction |
This table is illustrative and based on general characteristics of nitrobenzamide derivatives.
DFT calculations are routinely used to predict vibrational (infrared) and nuclear magnetic resonance (NMR) spectra, which can then be compared with experimental data for structural confirmation. researchgate.net
Infrared (IR) Spectroscopy: For amide-containing compounds, characteristic vibrational frequencies include the N-H stretch (typically 3200-3400 cm⁻¹), the C=O stretch (amide I band, ~1630-1680 cm⁻¹), and the N-H bend (amide II band, ~1550 cm⁻¹). spectroscopyonline.com The nitro group exhibits symmetric and asymmetric stretching frequencies around 1350 cm⁻¹ and 1520 cm⁻¹, respectively. Computational models can predict these frequencies with good accuracy, although scaling factors are often applied to better match experimental results due to simplifications in the theoretical models. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net For this compound, the aromatic protons adjacent to the nitro group would be expected to appear at a lower field (higher ppm) due to the group's deshielding effect. The amide proton's chemical shift would be sensitive to its environment and hydrogen bonding. acs.org Similarly, the carbonyl carbon and the carbon attached to the nitro group would show characteristic downfield shifts in the ¹³C NMR spectrum.
Table 2: Predicted Characteristic Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group | Predicted Wavenumber/Chemical Shift | Reference |
| IR | N-H Stretch | 3200-3400 cm⁻¹ | spectroscopyonline.com |
| IR | C=O Stretch (Amide I) | 1630-1680 cm⁻¹ | spectroscopyonline.com |
| IR | NO₂ Asymmetric Stretch | ~1520 cm⁻¹ | |
| IR | NO₂ Symmetric Stretch | ~1350 cm⁻¹ | |
| ¹H NMR | Amide N-H | ~8.5-9.0 ppm | mdpi.com |
| ¹H NMR | Aromatic H (ortho to NO₂) | ~8.1-8.4 ppm | mdpi.com |
| ¹³C NMR | Carbonyl C=O | ~165 ppm | mdpi.com |
| ¹³C NMR | Aromatic C-NO₂ | ~149 ppm | mdpi.com |
These values are estimates based on data from similar structures like N-(3-chlorophenethyl)-4-nitrobenzamide.
Determination of Molecular Orbitals and Charge Distribution
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is crucial in drug discovery for identifying potential inhibitors and understanding their binding mechanisms. nih.govdaneshyari.com
Studies on various benzamide and nitroaromatic amide derivatives have shown their potential to inhibit a range of enzymes, including Rho-associated kinase-1 (ROCK1), nitroreductases, and carbonic anhydrases. researchgate.netnih.govnih.gov In a hypothetical docking study of this compound, the molecule would be positioned within the active site of a target protein to identify key interactions.
The interaction profile would likely involve:
Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group can act as acceptors. daneshyari.com These interactions with amino acid residues like arginine, asparagine, or serine are often critical for binding. mdpi.com
Pi-Interactions: The nitro-substituted benzene ring can engage in pi-pi stacking or pi-anion interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. researchgate.net
Hydrophobic Interactions: The cyclopentyl group provides a nonpolar surface that can form favorable hydrophobic interactions with aliphatic or aromatic residues within the protein's active site, contributing to binding affinity and specificity.
Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for different ligand poses. researchgate.net A more negative score typically indicates a more favorable binding interaction. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives docked against α-glucosidase, binding energies were found to range from -9.7 to -11.9 kcal/mol, indicating strong binding potential. researchgate.net
The predicted binding orientation reveals how the ligand fits within the active site. For nitroaromatic amides binding to DNA, for instance, the nitro group has been observed to form stable hydrogen bonds with guanine (B1146940) moieties. daneshyari.com Similarly, when targeting enzymes, the orientation of this compound would be crucial for positioning its functional groups to interact optimally with catalytic or allosteric sites.
Ligand-Protein Interaction Profiling
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time, providing insights into its stability and conformational flexibility under physiological conditions. tandfonline.commdpi.com
MD simulations of benzamide derivatives complexed with proteins like ROCK1 or human dihydrofolate reductase (hDHFR) have been used to assess the stability of the binding pose. nih.govmdpi.com Key parameters analyzed during an MD simulation include:
Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains securely bound. mdpi.com
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of different regions of the protein. Residues in the binding site that interact with the ligand are expected to show lower fluctuations, indicating stabilization upon ligand binding. mdpi.com
Hydrogen Bond Analysis: MD simulations allow for the tracking of hydrogen bonds between the ligand and protein over the simulation time. The persistence of key hydrogen bonds identified in docking further validates the binding mode. researchgate.net
For this compound, an MD simulation would be essential to confirm that the docked pose is stable and that the crucial intermolecular interactions are maintained in a dynamic, solvated environment.
Stability of Ligand-Target Complexes in a Dynamic Environment
A critical aspect of computational drug design is evaluating the stability of a potential drug molecule (ligand) when bound to its biological target, typically a protein. Molecular dynamics (MD) simulations are a powerful tool for this purpose, as they model the movements of atoms in the complex over time, providing a view of the interaction in a dynamic, solvated environment.
Another key metric is the Solvent-Accessible Surface Area (SASA), which measures the surface area of the molecule accessible to the solvent. mdpi.com Changes in SASA upon ligand binding can indicate how the ligand buries itself within the binding pocket and the extent of its interaction with the surrounding solvent.
Hydrogen bonds are crucial for the specificity and stability of ligand-target interactions. MD simulations allow for the analysis of hydrogen bond occupancy, which is the percentage of time a specific hydrogen bond is maintained throughout the simulation. mdpi.com In a study on ATAD2 inhibitors, it was observed that an amide group, a key feature of the this compound scaffold, formed important hydrogen bonds with conserved residues like Asn1064. nih.gov Such high-occupancy interactions are considered critical for maintaining the stability of the ligand in the binding pocket.
| Simulation Metric | Observation in Benzamide Derivative Studies | Significance |
| Interaction Energy | Calculated at -40.44 kcal/mol for an ATAD2 inhibitor. nih.gov | Indicates the strength and favorability of the binding interaction. |
| RMSD | Stable trends for protein backbones and ligands suggest structural stability. mdpi.comnih.gov | Confirms that the ligand maintains a consistent binding pose. |
| Hydrogen Bonds | Key hydrogen bonds observed between the amide group and target residues (e.g., Asn1064). nih.gov | Crucial for anchoring the ligand in the binding site and ensuring specificity. |
Conformational Changes and Flexibility within Binding Pockets
The binding of a ligand to a protein is not a simple lock-and-key process; both the ligand and the protein's binding pocket are flexible and can undergo conformational changes to achieve an optimal fit. This concept is known as "induced fit."
Computational studies on inhibitors related to this compound have highlighted the importance of ligand flexibility. In one study, researchers hypothesized that the rigidity of a secondary amide failed to allow the molecule to adopt the active configuration necessary for potent inhibition. nih.gov By replacing the secondary amide with a more flexible primary amide, they achieved a significant improvement in inhibitory activity. nih.gov
Conformational analysis investigates the different spatial arrangements of atoms that can result from rotation around single bonds. libretexts.org These different arrangements, or conformers, can have different energy levels and stabilities. libretexts.org For flexible molecules like this compound, which has several rotatable bonds, understanding the preferred conformations is key to predicting how it will fit into a binding pocket. chemscene.com Quantum chemical methods can be used to calculate the energies of different conformers, identifying the most stable (lowest energy) structures. ethz.ch
In Silico Structure-Activity Relationship (SAR) Investigations
In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using computational methods. winona.edu This approach is fundamental in medicinal chemistry for optimizing lead compounds to improve potency and selectivity. winona.edu
For derivatives related to this compound, SAR studies have provided valuable insights. In the development of ATAD2 inhibitors, a series of compounds were synthesized to explore the effect of different substituents. nih.gov Starting with a cyclopropylamine-substituted compound, researchers found that introducing the larger cyclopentyl group led to a derivative (19d ) with an improved IC₅₀ value of 5.13 μM. nih.gov This suggests that the binding pocket can accommodate the bulkier cyclopentyl ring and that this feature contributes positively to the inhibitory activity. nih.gov
| Compound | R Group | Target | IC₅₀ (μM) | Source |
| 19b/19c | Cyclopropyl | ATAD2 | ~9 | nih.gov |
| 19d | Cyclopentyl | ATAD2 | 5.13 | nih.gov |
| 19e | Methyl | ATAD2 | ~1.7 (three-fold increase from 19d) | nih.gov |
| 19f | Methoxy | ATAD2 | 0.27 | nih.gov |
Similarly, in a study targeting the androgen receptor for castration-resistant prostate cancer, a cyclopentyl analogue (93 ) was found to be very active, with activity essentially the same as related cyclobutyl and dimethyl analogues. scispace.com This indicates a degree of tolerance for different small cycloalkyl or alkyl groups at that position of the scaffold. scispace.com
In another example involving BMPR2 kinase inhibitors, the contribution of the cyclopentyl group was investigated. acs.orgacs.org Removal of a methyl amide linker from a lead compound (CDD-1115 ) maintained potency, but the additional deletion of the cyclopentyl amide (CDD-1280 ) resulted in a 2.7-fold drop in potency. acs.orgacs.org This finding directly suggests that the cyclopentyl ring itself has a more significant influence on potency than the amide linker in that particular scaffold. acs.orgacs.org
These examples demonstrate how computational modeling and SAR studies are used to systematically probe the chemical space around a core scaffold like nitrobenzamide. By making targeted modifications—such as altering the N-alkyl substituent (e.g., cyclopentyl) or changing groups on the aromatic ring—and evaluating the resulting activity, researchers can build a predictive model to guide the synthesis of more effective molecules. researchgate.net
Investigation of Molecular Mechanisms and Biological Targets of N Cyclopentyl 4 Nitrobenzamide
Enzyme Inhibition Mechanisms and Specificity
There is no publicly available information specifically detailing the enzyme inhibition mechanisms of N-cyclopentyl-4-nitrobenzamide.
Identification and Characterization of Kinase Inhibition (e.g., Cyclin-dependent Kinases)
No studies have been found that identify or characterize the inhibitory activity of this compound against any kinases, including cyclin-dependent kinases (CDKs). While the broader family of kinase inhibitors is a major focus in cancer research, with many compounds targeting CDKs to control cell cycle progression, this specific compound has not been featured in such reports.
Enzymatic Assays and Kinetic Studies of Inhibitory Activity
Consistent with the lack of identified kinase targets, there are no published enzymatic assays or kinetic studies to determine the inhibitory constants (e.g., IC50 or Ki values) of this compound against specific enzymes.
Receptor Modulation and Signal Transduction Pathways
Specific data on the modulation of receptors by this compound is not available in the public domain.
Characterization of Adenosine (B11128) Receptor Agonism (e.g., A3 Adenosine Receptor)
Analysis of Receptor Binding and Downstream Signaling Events
In the absence of any identified receptor targets, there has been no analysis of the receptor binding properties or the downstream signaling events that would be modulated by this compound.
Cellular Mechanistic Studies
No cellular mechanistic studies for this compound have been published. Research on other nitrobenzamide derivatives has explored their effects on cellular processes such as inflammation by measuring nitric oxide production in macrophage cell lines. However, similar investigations specifically using this compound have not been reported, and therefore no data on its effects on cell viability, proliferation, or other cellular functions is available.
Investigation of Cellular Pathway Perturbations
Based on research into the broader class of nitro-substituted benzamides, it is plausible that this compound could modulate inflammatory pathways. Studies on other nitrobenzamide derivatives have demonstrated the capacity to interfere with signaling cascades that are crucial in the inflammatory response. For instance, certain nitrobenzamide compounds have been shown to suppress the expression of key inflammatory mediators. researchgate.net
One significant pathway that is often perturbed by this class of compounds is the nitric oxide (NO) signaling pathway. Specifically, the inducible nitric oxide synthase (iNOS) enzyme, which is responsible for the production of large quantities of NO during inflammation, has been identified as a potential target. researchgate.net The inhibition of iNOS can lead to a reduction in NO levels, thereby mitigating inflammatory processes.
Furthermore, the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of pro-inflammatory prostaglandins, has been shown to be downregulated by certain nitrobenzamides. researchgate.net This suggests a potential mechanism of action that involves the arachidonic acid cascade. In addition to iNOS and COX-2, the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) can also be suppressed, indicating a broad anti-inflammatory profile. researchgate.net
A structurally related compound, N-cyclopentyl-4-methoxy-3-nitrobenzamide, has been identified as a potent inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2). nih.gov ATAD2 is an epigenetic regulator implicated in cancer cell proliferation and survival. Its inhibition can lead to the downregulation of oncogenic transcription factors like c-Myc, which in turn can induce apoptosis and inhibit cell migration in cancer cells. nih.gov This finding suggests that this compound might also interact with pathways related to epigenetic regulation and cancer progression.
Mechanisms of Action in Specific Cell Line Responses
The potential biological effects of this compound and its analogs have been investigated in various cell lines, primarily in the context of cancer and inflammation.
In a study focusing on anti-inflammatory activity, a series of nitro-substituted benzamide (B126) derivatives were evaluated in RAW 264.7 macrophage cells. These cells, when stimulated with lipopolysaccharide (LPS), mimic an inflammatory response. Certain derivatives were found to significantly inhibit the production of nitric oxide (NO) in a dose-dependent manner. researchgate.net This inhibition was attributed to the suppression of iNOS expression at both the mRNA and protein levels. Furthermore, these compounds also reduced the expression of COX-2, IL-1β, and TNF-α in this cell line. researchgate.net
In the realm of cancer research, the BT-549 triple-negative breast cancer cell line has been a key model for studying the effects of a closely related compound, N-cyclopentyl-4-methoxy-3-nitrobenzamide, an ATAD2 inhibitor. nih.gov In these cells, the compound was shown to inhibit cell proliferation and impede the synthesis of new DNA. nih.gov Mechanistically, it was found to reduce the expression levels of c-Myc and its phosphorylated form, p-c-MycSer62. nih.gov This perturbation of the c-Myc pathway ultimately led to the induction of apoptosis, as evidenced by the increased expression of the pro-apoptotic protein Bax and the cleavage of caspase-3, caspase-9, and PARP. nih.gov Moreover, the compound also demonstrated an ability to decrease the migration of BT-549 cells. nih.gov
The following table summarizes the observed mechanisms of action of related nitrobenzamide derivatives in specific cell lines.
| Cell Line | Compound Class/Specific Compound | Observed Mechanism of Action |
| RAW 264.7 Macrophages | Nitro-substituted benzamide derivatives | Inhibition of LPS-induced NO production through suppression of iNOS. researchgate.net Reduction in the expression of COX-2, IL-1β, and TNF-α. researchgate.net |
| BT-549 (Triple-Negative Breast Cancer) | N-cyclopentyl-4-methoxy-3-nitrobenzamide | Inhibition of ATAD2 activity. nih.gov Downregulation of c-Myc and p-c-MycSer62 expression. nih.gov Induction of apoptosis via increased Bax and cleaved caspases. nih.gov Inhibition of cell proliferation and migration. nih.gov |
Elucidation of Structure-Mechanism Relationships: Role of Cyclopentyl and Nitro Moieties
The specific structural components of this compound, namely the N-cyclopentyl group and the 4-nitro group, are believed to play crucial roles in its potential biological activity. Structure-activity relationship (SAR) studies on related compounds have provided insights into the contribution of these moieties.
The nitro group is a common feature in many biologically active molecules and is known to be a strong electron-withdrawing group. In the context of anti-inflammatory activity, the presence of the nitro group on the benzamide scaffold has been suggested to be important for the inhibition of iNOS. researchgate.net Molecular docking analyses of some nitrobenzamide derivatives have indicated that the nitro group contributes to more efficient binding to the iNOS enzyme. researchgate.net In the case of ATAD2 inhibition by the related compound N-cyclopentyl-4-methoxy-3-nitrobenzamide, while the nitro group's direct role was not the primary focus, its influence on the electronic properties of the benzene (B151609) ring could be a factor in its binding affinity. nih.gov
The table below summarizes the proposed roles of the cyclopentyl and nitro moieties based on studies of related compounds.
| Moiety | Proposed Role in Biological Activity |
| Nitro Group | Contributes to efficient binding to iNOS. researchgate.net Influences the electronic properties of the benzamide scaffold, potentially affecting binding to various biological targets. |
| Cyclopentyl Group | Enhances lipophilicity, potentially improving pharmacokinetic properties. nih.gov Interacts with hydrophobic pockets in target proteins, such as the solvent-accessible area of the ATAD2 binding site. nih.gov The size of the cycloalkyl group is a determinant for the potency of ATAD2 inhibition. nih.gov |
Comparative Academic Studies with N Cyclopentyl 4 Nitrobenzamide Analogues and Benzamide Derivatives
Comprehensive Structure-Activity Relationship (SAR) Analysis across Benzamide (B126) Series
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For the benzamide class of compounds, including analogues of N-cyclopentyl-4-nitrobenzamide, SAR investigations have elucidated the critical roles of various structural motifs.
Research into benzamide derivatives has shown that modifications to the benzamide scaffold can lead to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and anthelmintic effects. mdpi.comnih.govresearchgate.net For instance, in the pursuit of novel anthelmintics, a screen of thousands of compounds identified ortho-substituted benzamides as potent inhibitors of nematode complex II. mdpi.com Further studies on these series revealed that N-alkylation could increase lipophilicity and foster beneficial hydrophobic interactions. mdpi.com
In the context of anticancer activity, SAR studies on N-substituted benzamide derivatives have highlighted several key factors. One study modifying the structure of the histone deacetylase inhibitor (HDACI) Entinostat (MS-275) concluded that a substituent at the 2-position of the phenyl ring in the R group, along with heteroatoms in the amide that can chelate with zinc ions, are crucial for anti-proliferative activity. nih.gov Conversely, the same study noted that introducing a chlorine atom or a nitro group onto the same benzene (B151609) ring significantly diminished anti-proliferative effects against the tested cancer cell lines. nih.gov Another study found that electron-withdrawing groups at appropriate positions generally play a vital role in anticancer activity. researchgate.net
SAR studies on benzamide derivatives targeting G protein-coupled receptor-35 (GPR35) found that introducing a 1H-tetrazol-5-yl group significantly boosted the potency of agonists. colab.ws Specifically, compounds like N-(5-bromo-2-(1H-tetrazol-5-yl)phenyl)-4-methoxybenzamide demonstrated high agonistic potency. colab.ws Similarly, when investigating acetylcholinesterase (AChE) inhibitors, it was found that the substitution position of a dimethylamine (B145610) side chain on benzamide derivatives markedly influenced inhibitory activity and selectivity. nih.gov Picolinamide derivatives, a related class, were generally more potent than their benzamide counterparts in this context. nih.gov
The table below summarizes key SAR findings for various benzamide series from comparative studies.
| Benzamide Series/Target | Key Substituent/Modification | Impact on Biological Activity | Reference(s) |
| Anthelmintic Benzamides (Wact-11/12) | N-alkylation | Increased lipophilicity and hydrophobic interactions. | mdpi.com |
| Anticancer HDACIs | 2-substituent on phenyl R group | Critical for antiproliferative activity. | nih.gov |
| Anticancer HDACIs | Chlorine or Nitro group on the benzamide ring | Largely decreased antiproliferative activity. | nih.gov |
| GPR35 Agonists | 1H-tetrazol-5-yl group | Significantly increased potency. | colab.ws |
| AChE Inhibitors | Para-substituted dimethylamine side chain | More potent inhibition and selectivity against AChE. | nih.gov |
| Androgen Receptor Antagonists | Cyclobutyl and cyclopentyl analogues | Showed good activity, comparable to dimethyl analogues. | nih.gov |
| Xanthine (B1682287) Oxidase Inhibitors | 4-(isopentyloxy)-3-nitrobenzamide derivatives | Exhibited excellent in vitro potency. | nih.gov |
Comparative Mechanistic Investigations of Related Compounds
Mechanistic studies of N-substituted benzamides reveal that their biological effects are often mediated through complex cellular pathways. A prominent mechanism identified for some N-substituted benzamides is the induction of apoptosis. For example, studies using the lead compound declopramide (B1670142) showed that at certain concentrations, it induces the release of cytochrome c into the cytosol and activates caspase-9 in cancer cell lines. nih.govnih.gov This process was inhibited by caspase inhibitors and the overexpression of the anti-apoptotic protein Bcl-2, strongly suggesting that these N-substituted benzamides trigger apoptosis via the mitochondrial pathway. nih.govnih.gov Interestingly, while the tumor suppressor protein p53 was induced, the apoptotic mechanism itself was found to be independent of p53 activation. nih.govnih.gov
Other benzamide derivatives act as neuroleptics by interacting with dopamine (B1211576) receptors. wiley.com Comparative studies show that substituted benzamides like sulpiride (B1682569) differ from classical neuroleptics. They are more potent in displacing dopamine antagonists in the nigral versus the striatal regions and appear to have a higher affinity for dopamine receptors labeled by agonists rather than antagonists. wiley.com This suggests that these benzamides may preferentially act on a sub-population of central dopamine receptors, which could explain their different behavioral and pharmacological profiles, such as a lower propensity to induce catalepsy. wiley.com
In the context of antimicrobial activity, the nitro group present in compounds like this compound is significant. The mechanism often involves the bioreduction of the nitro group, forming reactive intermediates that can induce oxidative stress within cells. The entire benzamide structure, including the amide group's ability to form hydrogen bonds, modulates the compound's interaction with specific molecular targets like enzymes or receptors, thereby influencing various biological pathways. For certain nitro-substituted benzamides with anti-inflammatory properties, the mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and the suppression of pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. nih.govnih.gov
Rational Design Principles for Modulating Biological Activity in Benzamides
The rational design of benzamide derivatives is a key strategy for developing new therapeutic agents with improved potency and selectivity. acs.org This process often involves structure-based design, where the three-dimensional structure of the target protein is used to guide the synthesis of new analogues. mdpi.compensoft.net
One common design strategy is molecular hybridization , where two or more pharmacophores (active moieties) are covalently linked into a single molecule. researchgate.net This approach aims to create compounds that can interact with multiple targets or that have enhanced affinity for a single target. For example, hybrid molecules incorporating benzamide and 1,2,3-triazole motifs have been designed as potential α-glucosidase inhibitors. researchgate.net
Another principle is bioisosteric replacement , where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve pharmacokinetics or potency. mdpi.com In the design of anthelmintic benzamides, replacing the amide bond with a triazole ring was explored. While the triazole preserves planar geometry and hydrogen bonding features, it is significantly more lipophilic. mdpi.com
Fragment-based design is also employed, where small molecular fragments that bind to the target are identified and then grown or linked together to create a more potent ligand. tandfonline.com Furthermore, computational tools like molecular docking are used to predict the binding modes of designed compounds and to understand the interactions between the ligand and amino acid residues in the target's active site. nih.govpensoft.net This in silico analysis helps prioritize which derivatives to synthesize and test, saving time and resources. rasayanjournal.co.in For multitarget-directed ligands, a key principle is that the pharmacophores for a second target should not negatively affect the binding mode of the original pharmacophore, and the inhibitory activities against the different targets may need to be balanced to achieve an optimal therapeutic ratio. acs.org
Impact of Substituent Variations (e.g., Nitro, Amide, Cyclopentyl Group) on Target Interaction and Specificity
Nitro Group: The nitro group (–NO₂) is a strong electron-withdrawing group that significantly influences the electronic properties of the benzamide ring. rasayanjournal.co.indergipark.org.tr Its presence can be a double-edged sword. In some contexts, such as certain anticancer N-substituted benzamides, the nitro group has been found to decrease antiproliferative activity. nih.gov However, in many other cases, it is a key pharmacophore. The nitro group can participate in redox reactions, which is a common mechanism for the antimicrobial and antiparasitic activity of nitroaromatic compounds. nih.gov It can also be crucial for binding to specific enzymes. For instance, studies on nitro-substituted benzamides as anti-inflammatory agents showed that the number and orientation of nitro groups were important for efficient binding to the iNOS enzyme. nih.gov In the design of xanthine oxidase inhibitors, 4-(isopentyloxy)-3-nitrobenzamide derivatives showed excellent potency. nih.gov
Amide Group: The amide group (–CONH–) is the central scaffold of benzamides and is crucial for biological activity. It can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the C=O), allowing it to form key interactions with amino acid residues in the binding sites of proteins and enzymes. solubilityofthings.com Modifications to the substituent on the amide nitrogen (the N-substituent) are a common strategy for modulating activity. The nature of this substituent influences properties like lipophilicity, steric fit, and the potential for additional interactions with the target. mdpi.com For example, chromium-catalyzed alkylation studies have shown that the deprotonation of the amide N-H group is a required step for certain reactions, underscoring the importance of this functional group's reactivity. researchgate.net
Cyclopentyl Group: The N-cyclopentyl group is a non-polar, lipophilic moiety. Its primary role is to engage in hydrophobic or van der Waals interactions within a binding pocket. solubilityofthings.com The size and shape of the cyclopentyl ring can provide a better steric fit in some receptor pockets compared to smaller (e.g., methyl) or larger, more flexible (e.g., hexyl) alkyl groups. In SAR studies of thiohydantoin androgen receptor antagonists, cyclopentyl analogues showed good activity, comparable to cyclobutyl and dimethyl analogues. nih.govscispace.com In studies of adenosine (B11128) receptor ligands, the cyclopentyl group of N⁶-cyclopentyladenosine was found to interact with a valine residue in a hydrophobic region of the A₁ receptor. nih.gov The introduction of such a cycloalkyl group can enhance binding affinity and selectivity by occupying a specific hydrophobic sub-pocket in the target protein. ahajournals.org
The interplay of these substituents—the electronic effects of the nitro group, the hydrogen-bonding capacity of the amide, and the hydrophobic interactions of the cyclopentyl group—collectively defines the pharmacological profile of this compound.
Future Research Directions and Unexplored Avenues for N Cyclopentyl 4 Nitrobenzamide Studies
Integration of Advanced Biophysical Techniques for Mechanism Elucidation
To understand the potential biological interactions of N-cyclopentyl-4-nitrobenzamide at a molecular level, the integration of sophisticated biophysical techniques is paramount. These methods can provide high-resolution data on how the compound binds to potential protein targets, the thermodynamics of these interactions, and the structural changes induced upon binding.
Future studies should employ a suite of these techniques to build a comprehensive picture of the compound's mechanism of action. springer.com Techniques such as X-ray crystallography could be used to determine the three-dimensional structure of this compound in complex with a target protein, revealing specific atomic-level interactions. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for studying the solution-state dynamics of the compound and its target, providing insights into conformational changes and binding kinetics.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are essential for quantifying the binding affinity (K_D) and the thermodynamic parameters (enthalpy and entropy) of the interaction, respectively. This information is critical for understanding the driving forces behind binding. Furthermore, techniques like Fourier-transform infrared (FTIR) spectroscopy can detect changes in the secondary structure of a target protein upon ligand binding. springer.com
Table 1: Biophysical Techniques for Mechanistic Studies
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| X-ray Crystallography | High-resolution 3D structure of the compound-target complex. | Reveals specific binding site interactions and informs structure-based drug design. |
| NMR Spectroscopy | Solution-state structure, dynamics, and binding interfaces. | Elucidates conformational changes in both the compound and its target upon binding. |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics and affinity (k_on, k_off, K_D). | Quantifies the strength and stability of the interaction with a potential biological target. |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic profile of binding (ΔH, ΔS, K_D). | Defines the energetic driving forces (enthalpic vs. entropic) of the binding event. |
| FTIR Spectroscopy | Changes in protein secondary structure. | Indicates global conformational changes in the target protein induced by compound binding. springer.com |
Application of Machine Learning and Artificial Intelligence in Compound Design
Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid design and optimization of novel compounds. nih.govmdpi.com For this compound, these computational tools can be leveraged to design next-generation analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.
Generative deep learning models can be trained on large chemical databases to create novel molecular structures based on the this compound scaffold. mdpi.comnih.gov These models can explore a vast chemical space to propose derivatives with desired characteristics. Predictive ML models, such as quantitative structure-activity relationship (QSAR) models, can then be used to forecast the biological activity of these newly designed compounds, prioritizing the most promising candidates for synthesis and testing. mdpi.com AI can also accelerate the identification of potential biological targets by analyzing complex biological data from genomics, proteomics, and transcriptomics. nih.gov
Development of Novel Computational Methodologies for Predictive Pharmacology
Beyond existing ML models, the development of novel computational methodologies is a key future direction for predicting the pharmacological profile of this compound. This involves creating more accurate and sophisticated models for in silico prediction of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity (ADMET). jonuns.comnih.gov
Advanced molecular dynamics (MD) simulations can provide a dynamic view of the compound's interaction with target proteins and cellular membranes, offering insights into binding stability and permeability. researchgate.net The development of enhanced sampling techniques for MD simulations will be crucial for accurately predicting binding free energies. Furthermore, creating bespoke scoring functions for molecular docking, specifically trained on benzamide-class compounds, could significantly improve the accuracy of binding mode and affinity predictions. nih.gov These computational tools will allow for a more reliable preclinical assessment of new derivatives, reducing the time and cost associated with experimental screening. researchgate.net
Exploration of Chemoinformatic Approaches for Compound Profiling
Chemoinformatic tools are essential for systematically profiling this compound and its analogs. By calculating a wide range of molecular descriptors (e.g., topological, electronic, and steric properties), a comprehensive digital profile of the compound can be created. researchgate.net This profile can then be used for similarity searching against large compound libraries to identify known drugs or tool compounds with similar properties, potentially suggesting biological targets or mechanisms of action.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that could be adapted for this compound. frontiersin.org This would involve designing a probe version of the compound that can be used to identify its protein targets directly in complex biological systems, such as cell lysates or even in living cells. This approach provides a direct and unbiased way to uncover the molecular targets and pathways modulated by the compound. frontiersin.org
Strategic Synthesis of Next-Generation Benzamide (B126) Derivatives with Tuned Activity
The synthesis of new analogs is fundamental to exploring the structure-activity relationship (SAR) of this compound. nih.govacs.org Future synthetic efforts should be guided by the insights gained from computational modeling and biophysical studies. The goal is to create next-generation derivatives with "tuned" activity—that is, optimized potency, selectivity, and metabolic stability.
Synthetic strategies could involve modifying the core structure in a systematic way. mdpi.combeilstein-journals.orgresearchgate.net For example, the cyclopentyl group could be replaced with other cycloalkyl or heterocyclic rings to probe the impact on binding and physical properties. google.com The position and nature of the nitro group on the benzoyl ring could be altered; for instance, it could be moved to the meta position or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. mdpi.com The amide linker itself could also be a point of modification. Such systematic synthetic exploration is crucial for developing potent and selective lead compounds for further investigation. mdpi.com
Table 2: Key Compound Names
| Compound Name |
|---|
| This compound |
| N-(2,2-diphenylethyl)-4-nitrobenzamide |
| N-(1-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)piperidin-4-yl)-4-nitrobenzamide |
| N-Benzyl-3-(((1R,3R)-3-(methylcarbamoyl)cyclopentyl)amino)-4-nitrobenzamide |
| 4-fluoro-N-triflylbenzamide |
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Proton Environment : The cyclopentyl group shows multiplet peaks at δ 1.5–2.5 ppm (cyclopentyl CH₂), while the aromatic nitro group deshields adjacent protons (δ 8.0–8.5 ppm) .
- Carbon Signals : The amide carbonyl (C=O) appears at ~165–170 ppm, and the nitro group (NO₂) adjacent to the benzene ring shifts carbons to ~125–140 ppm .
- IR Spectroscopy : Confirm amide formation with C=O stretch at ~1650–1680 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹ .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z = 275.3 (C₁₂H₁₄N₂O₃). Fragmentation peaks at m/z 183 (loss of cyclopentyl group) and 121 (nitrobenzene fragment) validate the structure .
Advanced: How can crystallographic data of this compound be refined using SHELX software, and what challenges arise during electron density mapping?
Q. Methodological Answer :
- SHELX Workflow :
- Data Integration : Use SHELXC to process diffraction data, ensuring resolution >0.8 Å for accurate bond-length determination .
- Structure Solution : Employ SHELXD for dual-space recycling, targeting the nitro and amide groups as heavy-atom substructures.
- Refinement : In SHELXL, apply anisotropic displacement parameters for non-H atoms. Use HFIX commands to model cyclopentyl ring disorder.
- Challenges :
Advanced: What strategies resolve contradictions in reaction outcomes when synthesizing this compound under varying catalytic conditions?
Methodological Answer :
Contradictions (e.g., variable yields or byproducts) often stem from:
- Catalyst Degradation : DMAP may decompose at >40°C; monitor reaction temperature rigorously.
- Competing Reactions : Nitro group reduction can occur if residual HCl is present. Use scavengers like molecular sieves or switch to milder bases (e.g., DIPEA) .
- Validation : Perform LC-MS to detect intermediates. If acyl chloride hydrolysis is suspected (yield <50%), repeat under strict anhydrous conditions .
Basic: What are the solubility properties of this compound in common organic solvents, and how do they influence experimental design?
Q. Methodological Answer :
-
Solubility Profile :
Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Dichloromethane ~30 Water <0.1 -
Design Implications : Use DMSO for biological assays (e.g., enzyme inhibition). For recrystallization, use ethanol/water mixtures (80:20) to maximize recovery .
Advanced: How does the introduction of cyclopentyl and nitro groups influence the electronic structure and reactivity of the benzamide core?
Q. Methodological Answer :
- Electronic Effects :
- Nitro Group : Strong electron-withdrawing effect reduces electron density on the benzene ring, stabilizing negative charges and directing electrophilic substitution to the meta position.
- Cyclopentyl Group : The saturated ring provides steric bulk, reducing rotational freedom of the amide bond and enhancing conformational stability.
- Reactivity Impact :
- Nucleophilic Aromatic Substitution : Nitro groups activate the ring for reactions with strong nucleophiles (e.g., hydroxide) at elevated temperatures.
- Hydrogen Bonding : The amide NH forms strong H-bonds with carbonyl acceptors, critical for crystal packing and biological target binding .
Basic: What purification methods are optimal for isolating this compound, and how do impurities affect downstream applications?
Q. Methodological Answer :
- Purification :
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) for baseline separation of unreacted cyclopentylamine (Rf ~0.3).
- Recrystallization : Dissolve in hot ethanol, then cool to 4°C for crystal growth.
- Impurity Risks : Residual solvents (e.g., DCM) can inhibit enzyme activity in bioassays. Dry under vacuum (<0.1 mbar) for 24 hours before use .
Advanced: How can computational chemistry predict the bioactivity of this compound derivatives, and validate these predictions experimentally?
Q. Methodological Answer :
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The nitro group often forms π-stacking with aromatic residues.
- QSAR Modeling : Corrogate substituent effects (e.g., Cl, F) on IC₅₀ using MOE or Schrödinger.
- Validation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
